S-Ethylisothiuronium diethyl phosphate

Catalog No.
S3350663
CAS No.
21704-46-1
M.F
C7H19N2O4PS
M. Wt
258.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Ethylisothiuronium diethyl phosphate

CAS Number

21704-46-1

Product Name

S-Ethylisothiuronium diethyl phosphate

IUPAC Name

diethyl hydrogen phosphate;ethyl carbamimidothioate

Molecular Formula

C7H19N2O4PS

Molecular Weight

258.28 g/mol

InChI

InChI=1S/C4H11O4P.C3H8N2S/c1-3-7-9(5,6)8-4-2;1-2-6-3(4)5/h3-4H2,1-2H3,(H,5,6);2H2,1H3,(H3,4,5)

InChI Key

CSYSULGPHGCBQD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(O)OCC.CCSC(=N)N

S-Ethylisothiuronium diethyl phosphate is a chemical compound classified as an S-alkylisothiouronium derivative. It is primarily recognized for its antihypotensive properties, making it relevant in the field of pharmacology as a potential therapeutic agent. The compound is known by its brand name, Difetur, and is characterized by its ability to modulate blood pressure through various mechanisms, including the inhibition of nitric oxide synthase, which plays a crucial role in vascular regulation .

The chemical structure of S-Ethylisothiuronium diethyl phosphate can be represented by the formula C₇H₁₈N₂O₄PS. It consists of an isothiouronium group linked to diethyl phosphate, contributing to its biological activity and pharmacological effects. The molecular weight of this compound is approximately 218.27 g/mol .

Typical of isothiourea derivatives. These reactions include:

  • Nucleophilic substitution: The sulfur atom in the isothiouronium moiety can act as a nucleophile, allowing it to react with electrophiles.
  • Hydrolysis: In aqueous environments, the compound may undergo hydrolysis, leading to the formation of free thiols and phosphoric acid derivatives.
  • Redox reactions: The presence of sulfur allows for redox activity, which can influence the compound's stability and reactivity under different conditions.

These reactions are essential for understanding the compound's behavior in biological systems and its potential therapeutic applications.

The synthesis of S-Ethylisothiuronium diethyl phosphate typically involves several steps:

  • Formation of isothiourea: This can be achieved by reacting ethylamine with carbon disulfide to form ethyl isothiourea.
  • Phosphorylation: The isothiourea intermediate is then treated with diethyl phosphite or a similar phosphorus-containing reagent to introduce the diethyl phosphate group.
  • Purification: The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for pharmaceutical use.

This synthetic route highlights the importance of both organic chemistry techniques and understanding reaction mechanisms in producing bioactive compounds.

S-Ethylisothiuronium diethyl phosphate has several applications:

  • Antihypotensive therapy: It is primarily used in treating conditions associated with low blood pressure.
  • Research tool: Due to its ability to inhibit nitric oxide synthase, it serves as a valuable tool in studying nitric oxide's role in various physiological and pathological processes.
  • Potential use in shock management: Studies suggest that it may aid in managing traumatic or hemorrhagic shock conditions by stabilizing blood pressure .

Interaction studies involving S-Ethylisothiuronium diethyl phosphate have focused on its pharmacokinetics and pharmacodynamics:

  • Drug interactions: As an antihypotensive agent, it may interact with other medications affecting blood pressure or vascular tone.
  • Biochemical interactions: The compound's role as a nitric oxide synthase inhibitor suggests interactions with pathways involving nitric oxide signaling, impacting various physiological responses.

Understanding these interactions is crucial for optimizing therapeutic strategies and minimizing adverse effects.

Similar Compounds: Comparison

Several compounds share structural or functional similarities with S-Ethylisothiuronium diethyl phosphate. Here are some notable examples:

Compound NameStructure TypeUnique Features
S-EthylisothioureaIsothioureaDirectly related; serves as a precursor for synthesis
N,N-DimethylisothioureaIsothioureaMore potent nitric oxide synthase inhibitor
ThioureaSimple thioureaLacks alkyl substitution; less biological activity
Diethyl phosphorochloridatePhosphorylating agentUsed for phosphorylation; less biological specificity

These comparisons highlight how S-Ethylisothiuronium diethyl phosphate stands out due to its specific antihypotensive effects and unique structural characteristics that differentiate it from other related compounds.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

258.08031526 g/mol

Monoisotopic Mass

258.08031526 g/mol

Heavy Atom Count

15

UNII

CTD25O6OBI

Other CAS

21704-46-1

Wikipedia

S-ethylisothiuronium diethyl phosphate

Dates

Modify: 2023-07-26

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